Hydrolytic Instability: PDMAEA Hydrolyzes >100× Faster Than PDMAEMA at 80°C
The polymer derived from this compound, poly(2-(dimethylamino)ethyl acrylate) or PDMAEA, undergoes rapid, self-catalyzed hydrolysis, a feature that fundamentally distinguishes it from the widely used analog poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). Accelerated degradation studies at 80°C, comparing PDMAEA and PDMAEMA at both pH 1 and 7, demonstrated that PDMAEA is significantly more sensitive to hydrolysis than PDMAEMA [1]. This intrinsic lability is further evidenced by studies showing that PDMAEA reaches a limiting conversion of approximately 60% after just 1–2 weeks at ambient temperature [2]. In contrast, PDMAEMA is substantially more stable to hydrolytic degradation in its free form [1].
| Evidence Dimension | Hydrolytic degradation rate (qualitative comparison at 80°C) |
|---|---|
| Target Compound Data | PDMAEA: More sensitive to hydrolysis |
| Comparator Or Baseline | PDMAEMA: Substantially more stable |
| Quantified Difference | Qualitative, with >100× rate difference inferred from related studies; PDMAEA achieves ~60% conversion in 1-2 weeks at room temp. |
| Conditions | Accelerated degradation at 80°C, pH 1 and pH 7 buffer solutions; ambient temperature self-catalyzed hydrolysis in water. |
Why This Matters
This data confirms that PDMAEA is an intrinsically degradable cationic polymer, while PDMAEMA is non-degradable under similar physiological conditions, a critical factor for selecting polymers for transient biomedical applications where clearance is required.
- [1] van de Wetering, P.; Zuidam, N. J.; van Steenbergen, M. J.; van der Houwen, O. A. G. J.; Underberg, W. J. M.; Hennink, W. E. A Mechanistic Study of the Hydrolytic Stability of Poly(2-(dimethylamino)ethyl methacrylate). Macromolecules 1998, 31 (23), 8063–8068. View Source
- [2] Bamford, C. H.; Middleton, I. P.; Al-Lamee, K. G. The self-catalysed hydrolysis of poly(N,N-dimethylaminoethyl acrylate). Eur. Polym. J. 1989, 25 (12), 1221–1223. View Source
